3-Ethyl-2-pyrrolidinone
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Overview
Description
3-Ethyl-2-pyrrolidinone is a five-membered lactam, a type of heterocyclic compound containing nitrogen. It is a derivative of pyrrolidinone, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes
Mechanism of Action
Target of Action
3-Ethyl-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered lactam present in both natural and synthetic compounds It’s known that pyrrolidinone derivatives can interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
For instance, some pyrrolidinones act as penetration enhancers due to their effects on the intercellular lipid bilayers in the stratum corneum . They penetrate into this region in such amounts that they alter the solubilizing ability of this site, thereby promoting drug partition into the skin .
Biochemical Pathways
Pharmacokinetics
Pyrrolidinone derivatives are generally known for their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the cyclization of N-ethyl-4-aminobutyric acid under acidic conditions. Another method includes the reduction of 3-ethyl-2-pyrrolidone oxime using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-ethyl-2-pyrrolidone oxime. This process is carried out under high pressure and temperature conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Ethyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Pyrrolidinone: A parent compound with similar structural features but lacks the ethyl group.
N-Methyl-2-pyrrolidinone: Another derivative with a methyl group instead of an ethyl group.
Pyrrolidine: A saturated analog without the carbonyl group.
Uniqueness: 3-Ethyl-2-pyrrolidinone is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for specific applications where increased hydrophobicity is beneficial .
Properties
IUPAC Name |
3-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMHTFPJMSUDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-92-7 |
Source
|
Record name | 3-ethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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